molecular formula C24H22N2O7 B10861715 FL118-14-Propanol

FL118-14-Propanol

Cat. No.: B10861715
M. Wt: 450.4 g/mol
InChI Key: CUXVKKNRAHURNN-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: FL118-14-Propanol is synthesized through a series of chemical reactions starting from its parent compound, FL118The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure consistency and safety. The compound is typically produced in controlled environments to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: FL118-14-Propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

FL118-14-Propanol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and pathways, particularly in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including those resistant to conventional therapies.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

FL118-14-Propanol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

FL118-14-Propanol is unique compared to other similar compounds due to its specific structural modifications and enhanced therapeutic properties. Similar compounds include:

This compound stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for further research and development .

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

(5S)-5-ethyl-5-hydroxy-14-(3-hydroxypropyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C24H22N2O7/c1-2-24(30)16-7-18-21-14(9-26(18)22(28)15(16)10-31-23(24)29)12(4-3-5-27)13-6-19-20(33-11-32-19)8-17(13)25-21/h6-8,27,30H,2-5,9-11H2,1H3/t24-/m0/s1

InChI Key

CUXVKKNRAHURNN-DEOSSOPVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O

Origin of Product

United States

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